Molecular Descriptor Differentiation: Higher cLogP and TPSA vs. 2-Amino-4-methyl-3-nitropyridine
The compound exhibits a calculated LogP of 0.889 and a TPSA of 91.28 Ų, as derived from vendor analytical data . In contrast, the unmethoxylated analog 2-amino-4-methyl-3-nitropyridine (CAS 6635-86-5) has a reported cLogP of 0.19 and a TPSA of 87.75 Ų [1]. This quantitative difference in lipophilicity and polar surface area directly impacts the compound's suitability for CNS or membrane-permeable drug candidate series.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.889 |
| Comparator Or Baseline | 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5), cLogP = 0.19 |
| Quantified Difference | Δ = +0.70 |
| Conditions | Calculated values |
Why This Matters
This quantifiable difference in predicted lipophilicity guides selection when a higher membrane permeability profile is required for a specific medicinal chemistry campaign.
- [1] QSARdb. Compound 87: 2-Amino-4-methyl-3-nitropyridine. Retrieved from https://www.qsardb.org/repository/compounds/10967/72?id=87 View Source
